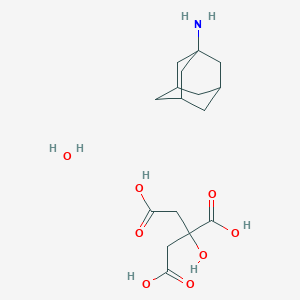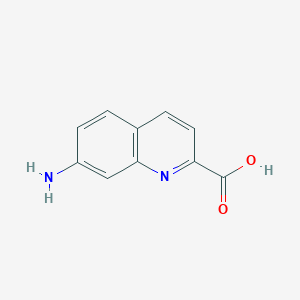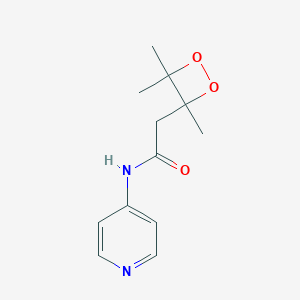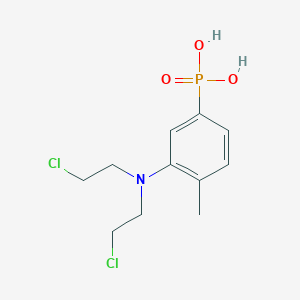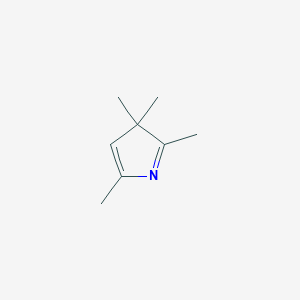
2,3,3,5-Tetramethylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,5-Tetramethylpyrrole (TMP) is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. TMP is a colorless liquid that is soluble in water and has a characteristic odor. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
Wirkmechanismus
The mechanism of action of 2,3,3,5-Tetramethylpyrrole is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 2,3,3,5-Tetramethylpyrrole has been shown to inhibit lipid peroxidation and protect against oxidative stress in various cell types. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to modulate the expression of various genes involved in inflammation and cell signaling pathways.
Biochemische Und Physiologische Effekte
2,3,3,5-Tetramethylpyrrole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 2,3,3,5-Tetramethylpyrrole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in inflammation. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS) in various cell types. In animal studies, 2,3,3,5-Tetramethylpyrrole has been shown to have neuroprotective effects and improve cognitive function in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,3,5-Tetramethylpyrrole has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, 2,3,3,5-Tetramethylpyrrole is relatively easy to synthesize and can be obtained from commercial sources. However, 2,3,3,5-Tetramethylpyrrole also has some limitations, including its potential toxicity and its limited solubility in organic solvents. Additionally, 2,3,3,5-Tetramethylpyrrole can undergo oxidation and degradation under certain conditions, which can affect its stability and purity.
Zukünftige Richtungen
2,3,3,5-Tetramethylpyrrole has several potential future directions for research, including its application in drug discovery, materials science, and catalysis. In drug discovery, 2,3,3,5-Tetramethylpyrrole has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to enhance the efficacy of various drugs, including antibiotics and anticancer drugs. In materials science, 2,3,3,5-Tetramethylpyrrole can be used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers. In catalysis, 2,3,3,5-Tetramethylpyrrole can be used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Conclusion
In conclusion, 2,3,3,5-Tetramethylpyrrole is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. 2,3,3,5-Tetramethylpyrrole can be synthesized through several methods and has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. The mechanism of action of 2,3,3,5-Tetramethylpyrrole is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 2,3,3,5-Tetramethylpyrrole has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, 2,3,3,5-Tetramethylpyrrole has several potential future directions for research, including its application in drug discovery, materials science, and catalysis.
Synthesemethoden
2,3,3,5-Tetramethylpyrrole can be synthesized through several methods, including the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, the reaction of 2,3-butanedione with ammonia and a reducing agent, and the reaction of 2,3-dimethyl-2-butene with ammonia and hydrogen peroxide. The most commonly used method is the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, which yields 2,3,3,5-Tetramethylpyrrole with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,3,3,5-Tetramethylpyrrole has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and materials science. In organic synthesis, 2,3,3,5-Tetramethylpyrrole is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In catalysis, 2,3,3,5-Tetramethylpyrrole is used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation. In materials science, 2,3,3,5-Tetramethylpyrrole is used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers.
Eigenschaften
CAS-Nummer |
110466-33-6 |
|---|---|
Produktname |
2,3,3,5-Tetramethylpyrrole |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
2,3,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h5H,1-4H3 |
InChI-Schlüssel |
GIGZRTVRLYCOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=N1)C)(C)C |
Kanonische SMILES |
CC1=CC(C(=N1)C)(C)C |
Synonyme |
3H-Pyrrole,2,3,3,5-tetramethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



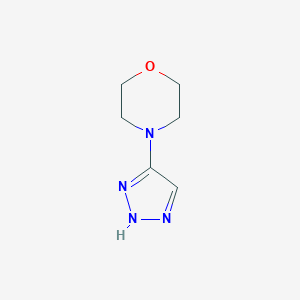
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
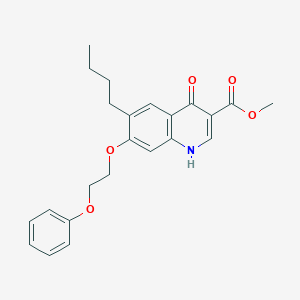
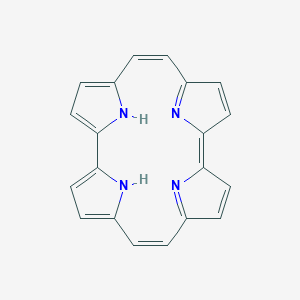
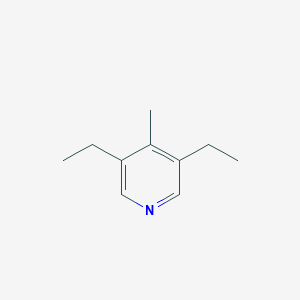
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)


